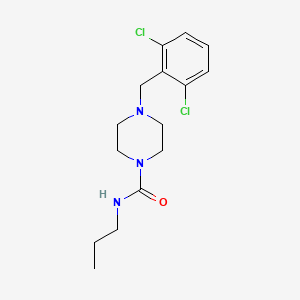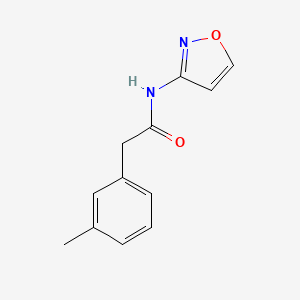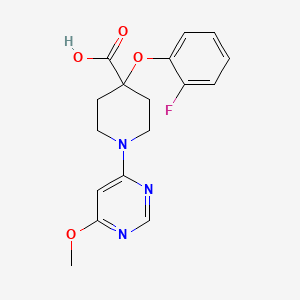![molecular formula C22H29N3O B5469335 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5469335.png)
2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and an acetamide moiety linked to a phenylethyl group. It is of interest in various fields of research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2-Methylbenzyl Group: The piperazine intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-methylbenzyl group.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with 1-phenylethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the acetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its activity as a central nervous system agent and its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: A piperazine-based alpha1-adrenergic receptor antagonist.
Urapidil: Another piperazine-based alpha1-adrenergic receptor antagonist.
Uniqueness
2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both a 2-methylbenzyl group and an acetamide moiety. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.
属性
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-18-8-6-7-11-21(18)16-24-12-14-25(15-13-24)17-22(26)23-19(2)20-9-4-3-5-10-20/h3-11,19H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBHMGGFRUXOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198187 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B5469260.png)
![2,5-dimethoxy-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide](/img/structure/B5469265.png)
![N,N-dimethyl-4-[5-(methylthio)-1H-tetrazol-1-yl]benzenesulfonamide](/img/structure/B5469271.png)

![2-(4-chlorophenyl)-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]morpholine](/img/structure/B5469276.png)

![N-(2,4-dihydroxybenzyl)-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5469284.png)
![N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
![methyl 1-methyl-5-[({[2-(2-methylphenoxy)pyridin-3-yl]methyl}amino)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5469298.png)
![[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol](/img/structure/B5469305.png)

![1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5469327.png)

![1'-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5469334.png)
